molecular formula C11H11F3O2S B14052913 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14052913
M. Wt: 264.27 g/mol
InChI Key: HJIYETIUZWGHPD-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-(methylthio)-3-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other biomolecules.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
  • 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[4-methylsulfanyl-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-10(17-2)9(6-8)16-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

HJIYETIUZWGHPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC)OC(F)(F)F

Origin of Product

United States

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